molecular formula C15H28Cl2N2O7 B12780621 Homospectinomycin dihydrochloride CAS No. 119817-77-5

Homospectinomycin dihydrochloride

Cat. No.: B12780621
CAS No.: 119817-77-5
M. Wt: 419.3 g/mol
InChI Key: OBKJTAXRNCQKHH-YKPWEIRLSA-N
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Description

Homospectinomycin dihydrochloride is a derivative of spectinomycin, an aminocyclitol antibiotic produced by the bacterium Streptomyces spectabilis. It is primarily used for its antibacterial properties, particularly against gram-negative bacteria. This compound is known for its effectiveness in treating infections caused by Neisseria gonorrhoeae, the bacterium responsible for gonorrhea .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of homospectinomycin dihydrochloride involves the fermentation of Streptomyces spectabilis, followed by isolation and purification processes. The compound is typically obtained as a dihydrochloride salt to enhance its solubility and stability. The synthetic route includes the formation of an inositol ring, which is a characteristic feature of aminocyclitol antibiotics .

Industrial Production Methods

Industrial production of this compound follows a similar fermentation process, scaled up to meet commercial demands. The fermentation broth is subjected to various purification steps, including ion-exchange chromatography and crystallization, to obtain the pure dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

Homospectinomycin dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include various spectinomycin derivatives, each with unique antibacterial properties. These derivatives are often studied for their potential use in treating different bacterial infections .

Scientific Research Applications

Homospectinomycin dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

Homospectinomycin dihydrochloride exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This action prevents the bacteria from producing essential proteins, leading to their death. The compound specifically targets the minor groove of helix-34 of the 16S ribosomal RNA and the RpsE protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Homospectinomycin dihydrochloride is unique due to its specific action against gram-negative bacteria and its effectiveness in treating gonorrhea. Unlike other aminoglycosides, it is less likely to cause ototoxicity, making it a safer option for certain patients .

Properties

CAS No.

119817-77-5

Molecular Formula

C15H28Cl2N2O7

Molecular Weight

419.3 g/mol

IUPAC Name

(1R,3R,4S,5S,6R,7S,8R,10S,12R)-1,5,7-trihydroxy-12-methyl-4,6-bis(methylamino)-2,9,11-trioxatricyclo[8.5.0.03,8]pentadecan-15-one;dihydrochloride

InChI

InChI=1S/C15H26N2O7.2ClH/c1-6-4-5-7(18)15(21)14(22-6)23-13-11(20)8(16-2)10(19)9(17-3)12(13)24-15;;/h6,8-14,16-17,19-21H,4-5H2,1-3H3;2*1H/t6-,8-,9+,10+,11+,12-,13-,14+,15+;;/m1../s1

InChI Key

OBKJTAXRNCQKHH-YKPWEIRLSA-N

Isomeric SMILES

C[C@@H]1CCC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.Cl.Cl

Canonical SMILES

CC1CCC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.Cl.Cl

Origin of Product

United States

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